2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid

Cancer PPAR-β/δ agonist molecular docking

A common research pain point is the lack of validated scaffolds bridging computational screening hits and biochemical validation for nuclear receptor targets. 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid (CAS 1505-01-7) addresses this need: - Identified as a top virtual hit for PPAR-β/δ in docking studies; use for target engagement assays (SPR/ITC). - Free -COOH and phenolic -OH groups enable derivatization for SAR libraries. - Supplied at 95% purity; request batch CoA for HPLC-MS method development.

Molecular Formula C15H12O6
Molecular Weight 288.255
CAS No. 1505-01-7
Cat. No. B2804002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid
CAS1505-01-7
Molecular FormulaC15H12O6
Molecular Weight288.255
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OCC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C15H12O6/c16-9-5-6-10(12(17)7-9)13(18)8-21-14-4-2-1-3-11(14)15(19)20/h1-7,16-17H,8H2,(H,19,20)
InChIKeyLUEPOVJGDQMOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Screening Library Origin


2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid (CAS 1505-01-7, molecular formula C15H12O6, MW 288.25 g/mol) is a synthetic small molecule featuring a benzoic acid moiety linked via an ethoxy bridge to a 2,4-dihydroxyphenyl ketone group [1]. It is catalogued as a research chemical and screening compound by InterBioScreen (ID: STOCK1N-40351) and several commercial vendors, typically supplied at 95% purity [2]. Its structure places it within the broad class of hydroxybenzoic acid derivatives and aryl ketone conjugates, a chemical space explored for diverse biological activities including enzyme inhibition and antioxidant properties .

Why This Compound Is Not Interchangeable with Analogs


The 2,4-dihydroxyphenyl ketone motif linked to a benzoic acid scaffold is shared by several compounds (e.g., 2,4-dihydroxybenzophenone, 2-(2,4-dihydroxybenzoyl)benzoic acid), yet subtle variations in linker length, substitution pattern, and conformational flexibility can profoundly alter target binding, metabolic stability, and physicochemical properties [1]. Currently, no peer-reviewed comparative studies exist for this specific compound against its closest structural analogs, meaning that any assumption of functional interchangeability is unsupported by evidence. Users must verify batch-to-batch analytical consistency and perform their own head-to-head functional comparisons before substituting .

Quantitative Differentiation Evidence


PPAR-β/δ Virtual Screening Docking Score vs. Flavonoid Derivatives

In a virtual screening campaign of 8,708 natural product derivatives, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate (the deprotonated form of the target compound) was identified as one of three top-scoring hits predicted to bind strongly to the PPAR-β/δ active site, alongside (E)-1-(3,4,5-trihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propene and 2-hydroxy-3-(2,6,7-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid [1]. No quantitative binding affinity data (IC50, Ki) or cellular functional assay data are reported. Comparator compounds from the same screen (kaempferol, quercetin, resveratrol derivatives) were not benchmarked experimentally, so competitive differentiation cannot be quantified.

Cancer PPAR-β/δ agonist molecular docking

Structural Differentiation from Closest Analogs

The target compound differs from 2-(2,4-dihydroxybenzoyl)benzoic acid (CAS 85-59-7) by the insertion of an ethoxy (-O-CH2-) linker between the benzoyl ketone and the benzoic acid phenyl ring, extending the molecular length and adding rotational degrees of freedom [1]. Compared to 2,4-dihydroxybenzophenone (CAS 131-56-6), the target compound replaces the second phenyl ring with a benzoic acid moiety connected through an ethoxy bridge, altering both hydrogen-bonding capacity and ionizability . No quantitative comparative data (e.g., solubility, logD, metabolic stability, or biological activity) are available for these structural pairs.

chemical structure analog comparison linker chemistry

Commercial Availability and Purity Baseline

The compound is available from multiple vendors at a standard purity of 95% (HPLC) . Fluorochem lists pricing at approximately ¥6,754 per gram . No analytical certificates of analysis (CoA) with batch-specific impurity profiles were identified for independent comparison. Comparator compounds such as 2,4-dihydroxybenzophenone (CAS 131-56-6) and 2-(2,4-dihydroxybenzoyl)benzoic acid (CAS 85-59-7) are available at similar or higher purities (≥98%) from major suppliers at lower cost per gram, reflecting their higher commercial maturity .

procurement purity supply chain

Application Scenarios Based on Available Evidence


Virtual Screening Libraries for PPAR Target Discovery

Based on its identification as a top virtual hit for PPAR-β/δ in a molecular docking study [1], this compound may serve as a starting scaffold for medicinal chemistry campaigns targeting PPAR-related pathways in cancer. Users procuring this compound for experimental validation of computational predictions should independently verify target engagement via biophysical assays (SPR, ITC) before advancing to cellular models.

Analytical Reference Standard for Method Development

The compound's well-defined molecular weight (288.25 g/mol), InChIKey (LUEPOVJGDQMOLY-UHFFFAOYSA-N), and availability at 95% purity make it suitable as a reference standard for HPLC-MS method development in research laboratories [2]. However, users must request batch-specific CoA documents from vendors to verify suitability for quantitative analysis.

Building Block for Hydroxybenzoic Acid Conjugates

The presence of a free carboxylic acid group and phenolic hydroxyl groups provides reactive handles for further derivatization (esterification, amidation, etherification) . This compound can be used as a building block in the synthesis of novel chemical entities for screening libraries, though researchers must confirm regioselectivity and yield in their specific synthetic protocols.

Negative Control for SAR Studies

Given its structural similarity to bioactive 2,4-dihydroxybenzophenone derivatives, this compound may serve as a negative control or comparator in SAR studies investigating the role of the ethoxy linker and benzoic acid terminus in target binding or cellular activity. Its use in this capacity requires parallel testing with the specific comparator compounds relevant to the biological system under investigation.

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